2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1286263-62-4
VCID: VC6957350
InChI: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid

CAS No.: 1286263-62-4

Cat. No.: VC6957350

Molecular Formula: C18H24N2O5

Molecular Weight: 348.399

* For research use only. Not for human or veterinary use.

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid - 1286263-62-4

Specification

CAS No. 1286263-62-4
Molecular Formula C18H24N2O5
Molecular Weight 348.399
IUPAC Name 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoic acid
Standard InChI InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)19-12-8-10-20(11-9-12)15(21)13-6-4-5-7-14(13)16(22)23/h4-7,12H,8-11H2,1-3H3,(H,19,24)(H,22,23)
Standard InChI Key FIJHZFZNBVUPNB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid (IUPAC name: 2-[(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)carbonyl]benzoic acid) is a white crystalline solid with the molecular formula C₁₉H₂₅N₂O₅ and a molecular weight of 373.42 g/mol . The Boc group serves as a protective moiety for the piperidine amine, enhancing stability during synthetic reactions. Key identifiers include:

PropertyValue
CAS Registry Number170838-26-3
SMILESO=C(O)C1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
InChI KeyNPKPUCNATSURJQ-UHFFFAOYSA-N

The Boc group’s steric bulk influences the compound’s conformational flexibility, as evidenced by X-ray crystallography data showing a chair conformation for the piperidine ring .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid involves multi-step protocols, often starting with Boc protection of 4-aminopiperidine. A patented route outlines the following steps :

  • Boc Protection:
    4-Aminopiperidine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate) to yield tert-butyl 4-aminopiperidine-1-carboxylate.

    4-Aminopiperidine+(Boc)2ONa2CO3,THFBoc-protected intermediate\text{4-Aminopiperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Na}_2\text{CO}_3, \text{THF}} \text{Boc-protected intermediate}
  • Acylation with Benzoic Acid Derivative:
    The Boc-protected piperidine undergoes acylation with 2-bromobenzoic acid methyl ester via lithium-halogen exchange, followed by carboxylation with carbon dioxide to form the benzoic acid moiety .

  • Deprotection and Purification:
    Acidic hydrolysis (e.g., HCl) removes the Boc group, and recrystallization from ethanol/water yields the final product with >98% purity .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1(Boc)₂O, Na₂CO₃, THF, 25°C85
2n-BuLi, CO₂, −78°C to RT72
3HCl (aq.), EtOH/H₂O90

Applications in Pharmaceutical Chemistry

Role in Ampreloxetine Synthesis

Ampreloxetine (TD-9855), a norepinephrine reuptake inhibitor for neurogenic orthostatic hypotension, relies on 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid as a pivotal intermediate . The compound’s carboxylic acid group enables coupling with trifluorophenoxymethylphenyl groups via amide bond formation, critical for the drug’s pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

  • Boc Group: Enhances solubility and prevents undesired amine reactions during synthesis.

  • Piperidine Ring: Rigidity optimizes binding to norepinephrine transporters (Ki = 3.2 nM) .

  • Benzoic Acid: Facilitates salt formation (e.g., hydrochloride) for improved bioavailability.

Physicochemical and Spectroscopic Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 218°C (DSC analysis) .

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .

Spectroscopic Data

  • IR (KBr): ν = 1705 cm⁻¹ (C=O, carboxylic acid), 1689 cm⁻¹ (Boc carbonyl) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 4.1–3.9 (m, 2H, piperidine), 1.4 (s, 9H, Boc) .

Future Directions and Challenges

While 2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid is well-established in ampreloxetine synthesis, its utility in other therapeutic areas (e.g., oncology, inflammation) remains underexplored. Advances in continuous-flow synthesis could address scalability challenges, reducing reliance on cryogenic conditions for lithium-halogen exchange .

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